3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Overview
Description
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole core with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydropyridine Introduction: The tetrahydropyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.
Nitration: The nitro group is typically introduced via nitration of the indole core using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Reduction of Nitro Group: Produces 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-amino-1H-indole.
Substitution Reactions: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as nitric oxide synthase, which is involved in various physiological and pathological processes.
Biological Studies: The compound is used to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of nitric oxide synthase, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and citrulline . This inhibition can modulate various biological pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-nitro-1H-indole: Lacks the tetrahydropyridine moiety, which may influence its binding affinity and selectivity for certain targets.
Uniqueness
The presence of both the tetrahydropyridine ring and the nitro group in 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of interactions with biological targets, enhancing its utility in medicinal chemistry and other research fields.
Properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17(18)19)8-12(13)14/h2-4,8-9,15H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUXAHARLFJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462725 | |
Record name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106516-27-2 | |
Record name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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